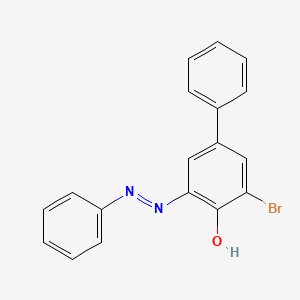
3-Bromo-5-(phenyldiazenyl)biphenyl-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Bromo-5-(phenyldiazenyl)biphenyl-4-ol” is an organic compound with the molecular formula C18H13BrN2O . It is a complex molecule that is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of “3-Bromo-5-(phenyldiazenyl)biphenyl-4-ol” is characterized by the presence of a biphenyl moiety, which is substituted with a bromine atom and a phenyldiazenyl group . The exact arrangement of these substituents can influence the properties and reactivity of the molecule.
Applications De Recherche Scientifique
Synthesis and Compound Formation
- The compound has been used in the efficient synthesis of derivatives like 3,3′,5,5′-tetra(p-X-phenylethynyl)biphenyl derivatives through homocoupling and heterocoupling reactions involving similar bromobenzene compounds (Rodríguez & Laparra, 2009).
Biological Evaluation
- A study on similar compounds synthesized 4-phenyldiazenyl-4'-[(4-chlorobenzyl)oxy]biphenyl derivatives and evaluated their antibacterial activity against bacteria using the disk diffusion method (Moanță, 2014).
Structural Analysis
- 3-([5-(t-butyl)-2-hydroxyphenyl]iminomethyl)[1,1′-biphenyl]-4-ol, a compound structurally similar to 3-Bromo-5-(phenyldiazenyl)biphenyl-4-ol, was analyzed using NMR and X-ray techniques, revealing its existence in the phenol form in solution and a quinone arrangement in the solid state (Sridharan et al., 2004).
Crystal Structure and Conformation
- Schiff-base compounds containing similar structures have been synthesized and characterized, indicating the importance of such structures in molecular and crystallography studies (Khalaji et al., 2012).
Antimicrobial and Enzyme Inhibition
- Analogous bromophenol compounds have shown significant antimicrobial activities in studies, highlighting the potential of such compounds in pharmacological applications (Sherkar & Bhandarkar, 2015).
- The synthesis of natural bromophenols structurally similar to 3-Bromo-5-(phenyldiazenyl)biphenyl-4-ol showed effective inhibition of various enzymes, suggesting possible pharmaceutical applications (Bayrak et al., 2017).
Propriétés
IUPAC Name |
2-bromo-4-phenyl-6-phenyldiazenylphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O/c19-16-11-14(13-7-3-1-4-8-13)12-17(18(16)22)21-20-15-9-5-2-6-10-15/h1-12,22H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGLDUCHEIENPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=C2)Br)O)N=NC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(phenyldiazenyl)biphenyl-4-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

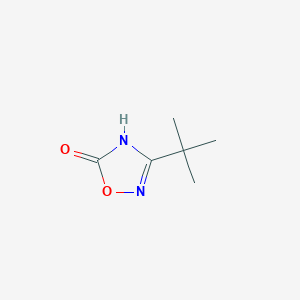
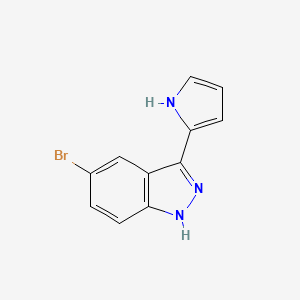
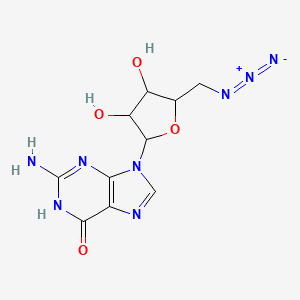
![1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B1384270.png)
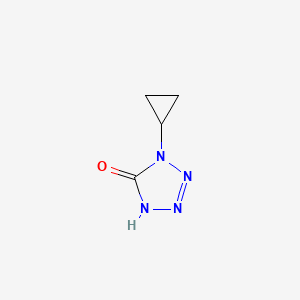
![2-bromo-N'-[(E)-(2,3-dichloro-5-ethoxy-6-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B1384272.png)
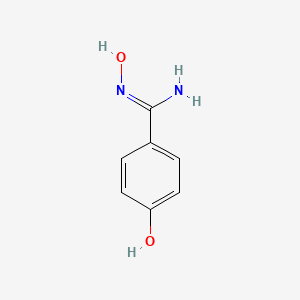
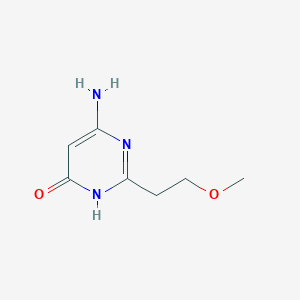
![7-amino-2-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1384275.png)
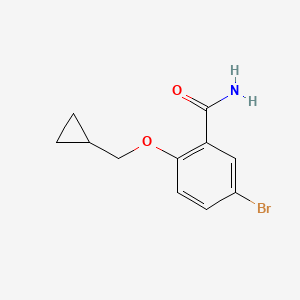
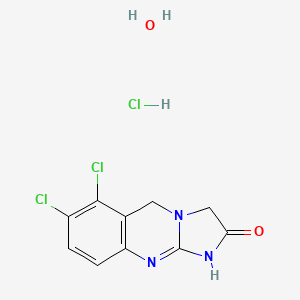
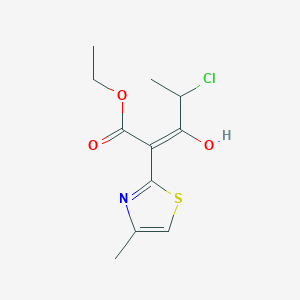
![5-allyl-6-methyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B1384283.png)
![7-amino-2-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1384287.png)